4-Bromo-2-methyl-benzimidic acid ethyl ester 4-Bromo-2-methyl-benzimidic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 887592-04-3
VCID: VC16682280
InChI: InChI=1S/C10H12BrNO/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6,12H,3H2,1-2H3
SMILES:
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

4-Bromo-2-methyl-benzimidic acid ethyl ester

CAS No.: 887592-04-3

Cat. No.: VC16682280

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methyl-benzimidic acid ethyl ester - 887592-04-3

Specification

CAS No. 887592-04-3
Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name ethyl 4-bromo-2-methylbenzenecarboximidate
Standard InChI InChI=1S/C10H12BrNO/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6,12H,3H2,1-2H3
Standard InChI Key WRLPZYAFBNEWHJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=N)C1=C(C=C(C=C1)Br)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Bromo-2-methyl-benzimidic acid ethyl ester (C₁₁H₁₂BrNO₂) features a benzimidic acid backbone substituted with a bromine atom at the 4-position and a methyl group at the 2-position, esterified with an ethyl group. The molecular weight is approximately 270.13 g/mol, calculated from its constituent atoms: carbon (48.91%), hydrogen (4.48%), bromine (29.59%), nitrogen (5.19%), and oxygen (11.84%). The ester functional group (-COOEt) and bromine substituent dominate its reactivity, influencing both its physical properties and chemical behavior .

Spectroscopic Signatures

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 4-bromo-2-methyl-benzimidic acid ethyl ester can be approached through modular steps:

  • Core Formation: Construct the benzimidic acid scaffold via condensation of o-phenylenediamine derivatives with carboxylic acid equivalents.

  • Substituent Introduction: Introduce bromine and methyl groups through electrophilic substitution or transition-metal-catalyzed coupling.

  • Esterification: Convert the carboxylic acid to an ethyl ester using ethanol under acidic or enzymatic conditions .

Proposed Synthetic Route

Drawing parallels to patent CN109553532B, a plausible pathway involves:

  • Esterification of 4-Bromo-2-methylbenzoic Acid:
    React 4-bromo-2-methylbenzoic acid with ethanol in the presence of sulfuric acid to yield the ethyl ester .

    4-Bromo-2-methylbenzoic acid+EtOHH2SO4Ethyl 4-bromo-2-methylbenzoate+H2O\text{4-Bromo-2-methylbenzoic acid} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 4-bromo-2-methylbenzoate} + \text{H}_2\text{O}
  • Formation of Benzimidic Acid:
    Treat the ester with ammonium hydroxide to generate the benzimidic acid via nucleophilic acyl substitution.

  • Purification: Isolate the product via column chromatography or recrystallization .

Critical Reaction Parameters

  • Catalyst Selection: Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance coupling efficiency in brominated intermediates .

  • Solvent Systems: Mixed polar solvents (e.g., THF/water) optimize reaction homogeneity and yield .

  • Temperature Control: Reactions typically proceed at 80–110°C, balancing kinetics and side-product formation .

Physicochemical Properties

Thermal Stability and Solubility

The bromine and methyl groups likely confer moderate thermal stability (decomposition >200°C) and limited water solubility (<0.1 g/L at 25°C). The ethyl ester enhances lipophilicity, making it soluble in organic solvents like THF, DCM, and acetonitrile .

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom at C4 is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivatization.

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester hydrolyzes to the carboxylic acid, a key step in prodrug activation .

  • Electrophilic Aromatic Substitution: The methyl group directs further substitutions to the ortho/para positions, though steric hindrance may limit reactivity at C2 .

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